tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The mixture is stirred for several hours, and the product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions to form spirocycles.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Acetonitrile, methanol, dichloromethane
Catalysts: Various metal catalysts for specific reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperazine derivatives can be formed.
Hydrolysis Products: The corresponding carboxylic acid and alcohol are formed upon hydrolysis.
Cycloaddition Products: Spirocycles and other cyclic compounds are formed through cycloaddition reactions.
Scientific Research Applications
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate depends on its specific application and the target molecule it interacts withIts piperazine ring can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its ethoxy-oxoethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-15(7-6-14-10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQBZJHXQZMMGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCN1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583022 |
Source
|
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849547-86-0 |
Source
|
Record name | tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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